molecular formula C₂₉H₂₆ClFN₄O₄S B000449 Lapatinib CAS No. 231277-92-2

Lapatinib

Cat. No. B000449
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Lapatinib has been refined over time to improve efficiency and yield. A notable approach involves a palladium-catalyzed regioselective arylation of furfural with 6-bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine, significantly shortening the synthesis process by replacing a less efficient Suzuki cross-coupling reaction (Erickson et al., 2014).

Molecular Structure Analysis

Lapatinib's structure is crucial for its dual inhibitory action. It has been identified as a potent inhibitor for both EGFR and HER2 tyrosine kinase domains. The crystal structure of EGFR bound to Lapatinib reveals that it binds to an inactive-like conformation of EGFR, which is significantly different from the active-like structure bound by other selective EGFR inhibitors. This unique binding characteristic contributes to its slow off-rate from EGFR and ErbB-2, correlating with prolonged down-regulation of receptor tyrosine phosphorylation in tumor cells (Wood et al., 2004).

Chemical Reactions and Properties

Lapatinib undergoes various biochemical reactions that contribute to its pharmacological profile. One of its metabolites, formed through P450 3A-catalyzed O-dealkylation, induces mitochondrial stress and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, highlighting the drug's complex interactions within cellular systems (Eno et al., 2016).

Physical Properties Analysis

Lapatinib's physical properties, such as its solubility and bioavailability, are essential for its oral administration and therapeutic efficacy. While detailed studies on its physical properties were not highlighted in the provided literature, the oral bioavailability of Lapatinib suggests successful optimization to ensure adequate absorption and distribution within the body to exert its anticancer effects.

Chemical Properties Analysis

Lapatinib's chemical properties, including its stability, reactivity, and interaction with biological molecules, underpin its role as a dual tyrosine kinase inhibitor. The drug's ability to inhibit EGFR and HER2 is attributed to its chemical structure, enabling it to interact with the ATP-binding sites of these receptors, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell growth and survival (Mimura et al., 2011).

Scientific Research Applications

Discovery and Development Insights

  • Discovery and Development of Lapatinib : Lapatinib, known as Tykerb, was developed as a treatment for solid tumors driven by aberrant signaling in tumor cells. Its development provided key insights into pharmaceutical project management and scientific understanding, emphasizing flexible yet focused progression criteria and outstanding synthetic design for drug discovery (Cockerill & Lackey, 2014).

Mechanism of Action

  • Inhibition of EGFR and HER-2 Tyrosine Kinases : Lapatinib is a selective inhibitor of both epidermal growth factor receptor (EGFR) and HER-2 tyrosine kinases. Its antiproliferative effects vary among breast cancer cell lines, with a significant correlation between HER-2 expression and its ability to inhibit HER-2, Raf, AKT, and ERK phosphorylation (Konecny et al., 2006).
  • Dual Inhibition of EGFR and HER2 : Lapatinib functions as a small molecule, dual tyrosine kinase inhibitor of EGFR and human epidermal growth factor receptor type 2 (HER2), and has been shown to have therapeutic potential in HER2-overexpressing breast cancer and in patients with clinical resistance to trastuzumab (Cameron et al., 2008).

Therapeutic Applications

  • Advanced Breast Cancer Treatment : Lapatinib has demonstrated significant efficacy as a treatment for HER2-positive advanced breast cancer, especially when combined with other treatments like capecitabine or trastuzumab (Geyer et al., 2006).
  • Potential in Brain Metastases : Lapatinib's role in the treatment of brain metastases in breast cancer patients has been highlighted due to its ability to modulate the central nervous system penetration, influencing treatment outcomes for brain tumors (Polli et al., 2009).

Molecular and Cellular Impact

  • Influence on Receptor Expression and Signaling : Lapatinib's effect on receptor expression and signaling pathways in cancer cells includes modulating genes in the AKT pathway and enhancing apoptosis in responsive cells, providing insights into its mechanism of action and potential clinical applications (Scaltriti et al., 2009).

Crystal Structure and Binding

  • Unique Structure for EGFR Binding : The crystal structure of EGFR bound to lapatinib reveals a distinct inactive-like conformation, different from other EGFR inhibitors. This unique binding characteristic is significant for understanding lapatinib's mode of action and its prolonged down-regulation of receptor tyrosine phosphorylation in tumor cells (Wood et al., 2004).

Safety And Hazards

Lapatinib should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046675
Record name Lapatinib
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Molecular Weight

581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lapatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L
Record name Lapatinib
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Record name Lapatinib
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Lapatinib is a 4-anilinoquinazoline kinase inhibitor of the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2)with a dissociation half-life of ≥300 minutes. Lapatinib inhibits ERBB-driven tumor cell growth in vitro and in various animal models. An additive effect was demonstrated in an in vitro study when lapatinib and 5-florouracil (the active metabolite of capecitabine) were used in combination in the 4 tumor cell lines tested. The growth inhibitory effects of lapatinib were evaluated in trastuzumab-conditioned cell lines. Lapatinib retained significant activity against breast cancer cell lines selected for long-term growth in trastuzumab-containing medium in vitro. These in vitro findings suggest non-cross-resistance between these two agents., Lapatinib (GW572016) is a small-molecule dual inhibitor of epidermal growth factor receptor (ErbB1) and ErbB2 receptor kinase activities currently in phase III clinical trials. ... Phosphoprotein and microarray analyses /were used/ to carry out targeted pathway studies of phosphorylation and gene expression changes in human breast cancer cell lines in the presence or absence of lapatinib. Studies were done in four breast cancer cell lines, two of which were responsive and two of which were nonresponsive to lapatinib. Responsive cell lines, BT474 and SKBr3, constitutively overexpress ErbB2 and show an IC(50) of 25 or 32 nmol/L for lapatinib, respectively. In contrast, nonresponsive MDA-MB-468 and T47D cells expressed a low basal level of ErbB2 and showed IC(50) values in the micromolar range. Cells responsive to lapatinib exhibited strong differential effects on multiple genes in the AKT pathway. After 12 hr of exposure to 1.0 umol/L of lapatinib, AKT1, MAPK9, HSPCA, IRAK1, and CCND1 transcripts were down-regulated 7- to 25-fold in responsive BT474 and SKBr3 cells. In contrast, lapatinib weakly down-regulated the AKT pathway in nonresponsive breast cancer cell lines (<5-fold down-regulation of most genes in the pathway). Furthermore, the proapoptotic gene FOXO3A, which is negatively regulated by AKT, was up-regulated 7- and 25-fold in lapatinib-responsive SKBr3 and BT474 cells, respectively. Phosphorylated Akt and Akt-mediated phosphorylation of FOXO3A also decreased in responsive breast cancer cell lines exposed to lapatinib. Gene expression profiling also revealed that lapatinib stimulated the expression of estrogen and progesterone receptors and modulated the expression of genes involved in cell cycle control, glycolysis, and fatty acid metabolism. In BT474 and T47D cells, which expressed moderate basal levels of the estrogen and progesterone receptors, 1.0 micromol/L of lapatinib induced expression by 7- to 11-fold. These data provide insight into the mechanism of action of lapatinib in breast cancer cells., Lapatinib is a tyrosine kinase inhibitor which dually inhibits the growth factor receptors ErbB1 (epidermal growth factor receptor, EGFR) and ErbB2 (HER2). Lapatinib is a member of the 4-anilinoquinazoline class of kinase inhibitors. Members of this class of molecules have been shown to bind to the ATP binding site of protein kinases and compete with the ATP substrate. This blocks receptor phosphorylation and activation, preventing subsequent downstream signalling events. ErbB2 is one of four members of a family of genes encoding transmembrane receptors for growth factors, the other three being ErbB1 (EGFR or HER1), ErbB3 (HER3) and ErbB4 (HER4). There is evidence ... that induced overexpression of ErbB1 or ErbB2 receptors in cells in vitro produces phenotypes associated with oncogenic transformation, such as the ability to grow in soft agar and formation of tumors in nude mice. In vivo, overexpression of ErbB1 or ErbB2 has been reported in a variety of human tumors and has been associated with poor prognosis and reduced overall survival in patients with cancer. Several therapeutic strategies have been employed to block the ErbB2 signalling pathways as a means to improve the therapeutic efficacy of hormonal and chemotherapy regimens. The rationale for lapatinib use as an anticancer entity is that the blockade of the tyrosine kinase activity of ErbB1 or ErbB2 is expected to block the transforming activity that results from overexpression of these receptors., Endometrial cancers have been recently molecularly characterized; amplifications of human epidermal growth factor receptor 2 (HER2) were seen in 25% of the serous-like tumors, and mutations in the PI(3)K/AKT pathways were seen in 93% of endometrioid tumors. These new findings about endometrial cancer suggest a potential for targeted therapy with lapatinib, a dual inhibitor of epidermal growth factor receptor and HER2 tyrosine kinases. However, the clinical efficacy of lapatinib in phase II clinical trials for the treatment of endometrial cancers was only minimal. In this study, we investigated the signaling changes induced by lapatinib in endometrial cancer, which may improve its therapeutic efficacy in molecularly selected patient groups. ... One of the final molecular targets of lapatinib to be interstitial collagenase, matrix metallopeptidase 1 (MMP1) /was identified/. Lapatinib suppresses MMP1 through EGFR and HER2, and their downstream ERK and AKT signaling pathways. /It was/ also found that the activating protein-1 binding site of MMP1 promoter is required for its transcriptional activation, which may be unique for endometrial cancers. ... Results also showed that forced expression of active ERK or active AKT mutants rescued MMP1 expression from lapatinib suppression, further suggesting the importance of molecular selection to find appropriate patients with endometrial cancer for future clinical trials with any targeted therapies.
Record name Lapatinib
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Product Name

Lapatinib

CAS RN

231277-92-2, 913989-15-8, 388082-78-8
Record name Lapatinib
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Record name Lapatinib [INN:BAN]
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Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
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Record name Lapatinib
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Record name Lapatinib
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Synthesis routes and methods I

Procedure details

Prepared according to Procedure D from 5-(4-{3-chloro-4-(3-fluorobenzyloxy)-anilino}-6-quinazolinyl)-furan-2-carbaldehyde (0.6 equiv) and 2-methanesulphonyl-ethylamine (1 equiv). 1H NMR 400 MHz (DMSO-d6) 9.60 (bs, 1H); 9.32 (bs, 1H); 8.82 (bs, 1H); 8.34 (d, 1H); 8.0 (s, 1H); 7.88 (d, 1H); 7.74 (d, 1H); 7.45 (m, 1H); 7.34-7.23 (m, 4H); 7.17 (m, 1H); 6.83 (d, 1H); 5.27 (s, 2H); 4.42 (s, 2H); 3.59 (m, 2H); 3.40 (m, 2H, obscured by waterpeak); 3.12 (s, 3H); MS m/z 581 (M+H+).

Synthesis routes and methods II

Procedure details

The title compound was prepared according to Procedure D as follows. The 5-(4-{3-chloro-4-(3-fluorobenzyloxy)-anilino}-6-quinazolinyl)-furan-2-carbaldehyde (12.58 g, 24.7 mmol) was added to a solution of 2-methanesulphonyl-ethylamine (4.55 g, 37.0 mmol) and triethylamine(2.0 ml, 27.2 mmol) in 125 ml of tetrahydrofuran and 125 ml of methanol. After stirring 3 hours, the solution was cooled in an ice bath and sodium borohydride(2.42 g, 64.0 mmol) was added in five portions over a 20 minute period. The reaction mixture was stirred overnight at room temperature and then quenched with the dropwise addition of 250 ml of water. The solution was concentrated in vacuo to remove the organic solvents and the residual oily solution was extracted with 1 l of ethyl acetate. The organic solution was washed with 1M sodium hydroxide and brine and then dried with sodium sulfate. The solution was concentrated in vacuo to a very small volume and solid crystallized out. The suspension was filtered with a small volume of ethyl acetate, washed with ether and dried in a vacuum oven at 65 C to give 10.0 g(70%) of free base as an off white solid. 1H NMR 400 MHz (DMSO-d6) δ 9.60 (bs, 1H); 9.32 (bs, 1H); 8.82 (bs, 1H); 8.34 (d, 1H); 8.0 (s, 1H); 7.88 (d, 1H); 7.74 (d 1H); 7.45 (m, 1H); 7.34-7.23 (m, 4H); 7.17 (m, 1H); 6.83 (d, 1H); 5.27 (s, 2H); 4.42 (s, 2H); 3.59 (m, 2H); 3.40 (m, 2H, obscured by waterpeak); 3.12 (s, 3H); MS m/581 (M+H+).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The suspension of 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (10 g, 21.1 mmoL) in dichloromethane (100 mL) was charged with a solution of 2-aminoethylmethylsulfone (5.8 g, 46.4 mmoL) in methanol (50 mL) slowly under constant stirring at room temperature. The reaction mixture was stirred for 2-4 hours until reaction completion. The reaction mixture was charged with 5% Pd—C (1.5 g) and stirred under hydrogen atmosphere using balloon pressure for 12-16 hours until reaction completion. The obtained mixture was filtered through Celite® pad and rinsed with methanol (30 mL) and dichloromethane (10 mL) mixture. The filtrate was distilled to a low volume and the solution was charged with toluene (50 mL) followed by addition of the solution of p-toluenesulfonic acid monohydrate (4.8 g, 25.3 mmoL) in methanol (25 mL). The yellow solid precipitated out was filtered after 2-8 hours and washed with 1:1 mixture of methanol and toluene (40 mL). The solid obtained was dried under vacuum at 40-45° C. to provide the monotosylate salt of Lapatinib (11.4 g, Yield=93%, HPLC purity>99%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Lapatinib
Reactant of Route 4
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Lapatinib
Reactant of Route 5
Lapatinib
Reactant of Route 6
Lapatinib

Citations

For This Compound
67,100
Citations
B Moy, P Kirkpatrick, S Kar… - Nature reviews drug …, 2007 - search.ebscohost.com
… cancer, raising the possibility that lapatinib is significantly less cardiotoxic than … lapatinib-induced congestive heart failure seems rare so far. In summary, novel agents such as …
Number of citations: 197 search.ebscohost.com
M Voigtlaender, T Schneider-Merck… - Small molecules in …, 2018 - Springer
… of additional benefit of lapatinib compared to … , lapatinib has been proven to be superior compared to trastuzumab as hitherto standard of care HER2 blockade. Therefore, lapatinib has …
Number of citations: 85 link.springer.com
D Bilancia, G Rosati, A Dinota, D Germano… - Annals of oncology, 2007 - Elsevier
… Lapatinib is an oral dual tyrosine kinase inhibitor selective … Clinical data have shown that lapatinib is active in HER2-… Phase I clinical trials have shown also that lapatinib is well tolerated…
Number of citations: 120 www.sciencedirect.com
B Moy, PE Goss - The oncologist, 2006 - academic.oup.com
… Pre-clinical in vitro and in vivo models indicate that lapatinib is active as … lapatinib is active against breast cancer. This paper reviews results of phase II and III clinical trials of lapatinib in …
Number of citations: 237 academic.oup.com
S Dhillon, AJ Wagstaff - Drugs, 2007 - Springer
… This section provides an overview of the pharmacodynamic properties of lapatinib, with the … Lapatinib is extensively metabolised to several oxidated metabolites largely by the CYP …
Number of citations: 60 link.springer.com
PJ Medina, S Goodin - Clinical therapeutics, 2008 - Elsevier
… Lapatinib is metabolized primarily by the cytochrome P450 3A4 isozyme, with 1 metabolite … 1/2 of lapatinib is 24 hours with continuous dosing. In a Phase III trial comparing lapatinib and …
Number of citations: 435 www.sciencedirect.com
GM Higa, J Abraham - Expert review of anticancer therapy, 2007 - Taylor & Francis
Within the past 2 years, four separate groups have reported marked improvement in relapse-free survival when trastuzumab was added to adjuvant chemotherapy in patients with HER2-…
Number of citations: 159 www.tandfonline.com
EA Perez, M Koehler, J Byrne, AJ Preston… - Mayo Clinic …, 2008 - Elsevier
… Our review of data from 44 clinical studies revealed low levels of cardiotoxicity for lapatinib. Cardiac events were usually asymptomatic, caused reversible decreases in LVEF, and …
Number of citations: 437 www.sciencedirect.com
M Nolting, T Schneider-Merck, M Trepel - Small Molecules in Oncology, 2014 - Springer
… Lapatinib is a dual tyrosine kinase inhibitor (TKI), blocking HER1 and HER2 tyrosine kinase … In 2007, lapatinib has been approved in combination with capecitabine in patients with …
Number of citations: 27 link.springer.com
CE Geyer, J Forster, D Lindquist, S Chan… - New England journal …, 2006 - Mass Medical Soc
… In this trial, we compared lapatinib plus capecitabine with capecitabine … Lapatinib was withheld for up to 14 days for grade 2 hematologic toxicity or any grade 3 or 4 toxicity. Lapatinib …
Number of citations: 113 www.nejm.org

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